molecular formula C12H13BrN2O B15064053 ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine CAS No. 1420793-25-4

((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine

Cat. No.: B15064053
CAS No.: 1420793-25-4
M. Wt: 281.15 g/mol
InChI Key: SAAHFLUIJTYWEF-UHFFFAOYSA-N
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Description

((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H13BrN2O. This compound is characterized by a bromine atom attached to a methoxynaphthalene ring, which is further linked to a hydrazine group. It is primarily used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 6-bromo-2-methoxynaphthalene with hydrazine derivatives under controlled conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and methoxynaphthalene ring contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxynaphthalene: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    2-Methoxynaphthalene: Does not contain the bromine atom, resulting in different reactivity and applications.

    Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical and biological properties.

Uniqueness

((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in research and industrial applications.

Properties

CAS No.

1420793-25-4

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

(6-bromo-2-methoxynaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C12H13BrN2O/c1-16-12-5-2-8-6-9(13)3-4-10(8)11(12)7-15-14/h2-6,15H,7,14H2,1H3

InChI Key

SAAHFLUIJTYWEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CNN

Origin of Product

United States

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